N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide
Description
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c1-20(15(23)12-4-2-3-7-16-12)11-8-21(9-11)14-6-5-13-18-17-10-22(13)19-14/h2-7,10-11H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCWMWXVRVYEJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with 1,2-diketones or their equivalents under acidic or basic conditions to form the triazolopyridazine ring.
Azetidine Ring Introduction: The azetidine ring can be introduced via nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the triazolopyridazine intermediate.
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Utilizing robotic systems to handle multiple reaction steps with precision.
Purification Techniques: Employing crystallization, chromatography, and recrystallization to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can modify the azetidine or triazolopyridazine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes and signaling pathways:
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazine Derivatives: Compounds with similar core structures but different substituents.
Azetidine Derivatives: Molecules containing the azetidine ring but with different functional groups.
Picolinamide Derivatives: Compounds featuring the picolinamide moiety with various modifications.
Uniqueness
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide is unique due to its combination of the triazolopyridazine core, azetidine ring, and picolinamide moiety, which together contribute to its potent biological activities and potential as a therapeutic agent .
Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide is a compound of interest in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Azetidine ring : A four-membered saturated heterocycle.
- Triazolo-pyridazine moiety : A fused bicyclic structure known for various biological activities.
- Picolinamide group : Contributes to potential interactions with biological targets.
Molecular Formula
The molecular formula is , indicating the presence of 15 carbon atoms, 17 hydrogen atoms, and 5 nitrogen atoms.
Molecular Weight
The molecular weight is approximately 273.34 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds similar to this compound were evaluated for their inhibitory activity against c-Met kinase, a critical target in cancer therapy. The following findings were reported:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Compound 12e demonstrated significant cytotoxicity against these cancer cell lines and comparable activity to Foretinib, a known c-Met inhibitor .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Kinases : The compound binds to the ATP-binding site of c-Met kinase, disrupting signaling pathways involved in tumor growth and metastasis.
- Induction of Apoptosis : Studies indicate that compounds in this class can induce late apoptosis in cancer cells and cause cell cycle arrest at the G0/G1 phase .
Other Biological Activities
In addition to anticancer properties, related compounds have shown promise in other areas:
- Antimicrobial Activity : Some derivatives exhibit activity against various bacterial strains.
- Anti-inflammatory Effects : Certain triazolo-pyridazine derivatives have been studied for their potential to modulate inflammatory responses.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several triazolo-pyridazine derivatives on human cancer cell lines. The results indicated that modifications in substituents significantly affected biological activity. For example:
| Compound | Substituent | Cytotoxicity (IC50 µM) |
|---|---|---|
| 12a | None | >10 |
| 12b | Fluoro | 5.67 |
| 12c | Bromo | 3.45 |
This study emphasizes the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on triazolo-pyridazine derivatives. Key findings included:
- The presence of halogen substituents on aromatic rings improved potency.
- The introduction of alkyl groups on the azetidine ring enhanced binding affinity to target proteins.
These insights guide future design strategies for developing more effective therapeutic agents .
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide?
Methodological Answer:
Synthetic optimization should focus on:
- Reaction Conditions : Temperature (e.g., 60–80°C for cyclization steps) and solvent selection (e.g., anhydrous EtOH or DMF) to enhance regioselectivity .
- Catalyst Systems : Use of TTMSS (tris(trimethylsilyl)silane) for radical-mediated coupling reactions, improving yields up to 44% in model systems .
- Purification : Employ flash column chromatography (e.g., 70–100% EtOAc in petroleum ether) to isolate intermediates and final products .
- High-Throughput Screening : Automated platforms to test diverse reagent combinations for multi-step reactions .
Basic: Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazolo-pyridazine core and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺) and rule out side products .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation under stress conditions .
Basic: How can researchers ensure the stability of this compound during storage and handling?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent oxidation of the azetidine ring .
- Solubility Testing : Pre-screen solvents (e.g., DMSO, acetonitrile) to avoid precipitation in biological assays .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolytic or photolytic degradation pathways .
Advanced: What strategies are recommended for elucidating the mechanism of action (MoA) of this compound?
Methodological Answer:
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify targets, given structural similarity to CDK8 inhibitors .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement by measuring thermal stabilization of proteins in cell lysates .
- Gene Knockdown : siRNA silencing of putative targets (e.g., inflammatory kinases) to correlate with anti-inflammatory activity observed in vitro .
Advanced: How should researchers address contradictory bioactivity data (e.g., anti-inflammatory vs. anticancer effects)?
Methodological Answer:
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. THP-1) to differentiate tissue-specific effects .
- Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended interactions with non-kinase targets .
- Pathway Enrichment : RNA-seq or phosphoproteomics to map divergent signaling pathways (e.g., NF-κB vs. MAPK) activated in different contexts .
Advanced: What methodologies are effective for structure-activity relationship (SAR) studies on this scaffold?
Methodological Answer:
- Fragment Replacement : Systematically modify substituents (e.g., cyclopropyl vs. tert-butyl groups) and measure changes in potency using IC₅₀ values (Table 1) .
| Substituent (R) | IC₅₀ (Kinase X) | Solubility (µM) |
|---|---|---|
| Cyclopropyl | 12 nM | 45 |
| tert-Butyl | 8 nM | 28 |
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses with kinase ATP pockets .
- Metabolic Stability : Microsomal assays (human liver microsomes) to correlate structural modifications with half-life improvements .
Advanced: How can reaction conditions be optimized for late-stage functionalization of the triazolo-pyridazine core?
Methodological Answer:
- Oxidation/Reduction : Use LiAlH₄ for selective reduction of pyridazine nitrogens or KMnO₄ for controlled oxidation of azetidine rings .
- Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) to introduce aryl/heteroaryl groups at the 3-position .
- Protecting Groups : Employ Boc-protection for the azetidine amine during halogenation steps to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
